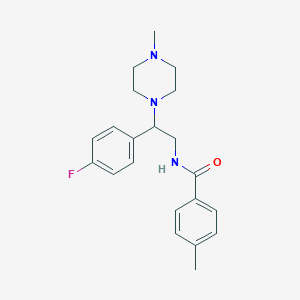

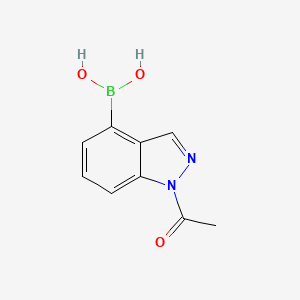

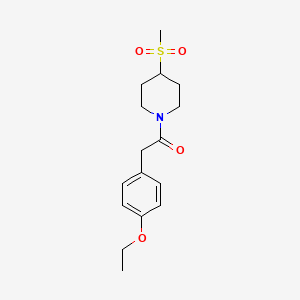

![molecular formula C16H17ClN4O5S B3009968 N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide CAS No. 899990-07-9](/img/structure/B3009968.png)

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to "N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide" involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This method has been successfully applied to create a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which share a similar pyrazoline core to the compound . The synthesis process is characterized by the use of IR, 1H NMR, 13C NMR, Mass, and elemental analyses to confirm the structure of the final derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to the one under analysis is characterized by the presence of a thiophene-based pyrazoline core. The presence of an electron-withdrawing chlorine atom in the aromatic ring of the scaffold is a notable feature that may influence the compound's activity . The structural characterization is typically achieved through spectroscopic methods such as IR, 1H NMR, and 13C NMR, which provide detailed information about the molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential interactions. The ring closure reaction that forms the pyrazoline core is a key step, and the introduction of various substituents, such as the chlorophenyl group, can significantly alter the compound's properties and biological activity . The reactivity of these compounds towards biological targets, such as the CB1 cannabinoid receptors, has been evaluated, indicating that the chlorinated pyrazoles can exhibit affinity towards these receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structure. The presence of chloro substituents and the pyrazoline core can affect properties such as solubility, stability, and the ability to cross biological barriers. Preclinical evaluation of these compounds includes in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction, which are essential for determining their potential as pharmaceutical agents . The antidepressant activity of a related compound, TTg, has been demonstrated through behavioral investigations, suggesting that the physical and chemical properties of these molecules support their activity in biological systems .

Aplicaciones Científicas De Investigación

Molecular Interaction and Pharmacophore Models

One study focuses on the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, showcasing the application of molecular orbital methods for conformational analysis and the development of unified pharmacophore models (J. Shim et al., 2002). This research highlights the potential of similar compounds in the study of receptor-ligand interactions and drug design.

Synthetic Methodologies and Chemical Transformations

Another area of research application is in synthetic methodologies, where novel one-pot synthetic approaches are developed for the synthesis of di- and mono-oxalamides from certain precursors, demonstrating the compound's role in facilitating new chemical transformations (V. Mamedov et al., 2016). This study underscores the importance of such compounds in organic synthesis and the creation of new chemical entities.

Structural Analysis and Biological Activities

Research on pyrazole derivatives, including structural characterization and exploration of antitumor, antifungal, and antibacterial activities, indicates the role of similar compounds in medicinal chemistry for identifying pharmacophore sites and evaluating biological activities (A. Titi et al., 2020). This exemplifies the application of the compound in drug discovery and the development of new therapeutics.

Antiviral and Cytotoxic Activities

Moreover, studies on the synthesis and characterization of new pyrazole- and isoxazole-based heterocycles for anti-HSV-1 and cytotoxic activities present another dimension of research application, showcasing the potential of these compounds in antiviral research and cancer therapy (K. Dawood et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets, leading to changes in the function of these channels. This could potentially alter the flow of ions across the cell membrane, affecting the electrical activity of the neuron .

Biochemical Pathways

Given its potential interaction with sodium and calcium channels, it may influence pathways related to neuronal signaling and synaptic transmission .

Result of Action

Changes in neuronal activity could potentially lead to alterations in cognition, mood, or pain perception, depending on the specific neurons and circuits involved .

Propiedades

IUPAC Name |

N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O5S/c17-10-3-1-4-11(7-10)21-14(12-8-27(25,26)9-13(12)20-21)19-16(24)15(23)18-5-2-6-22/h1,3-4,7,22H,2,5-6,8-9H2,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAIPDMAHKCPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

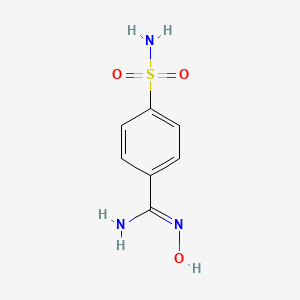

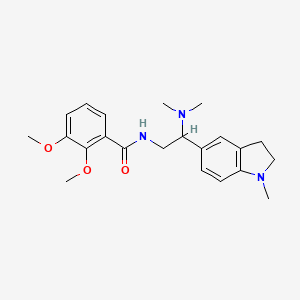

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

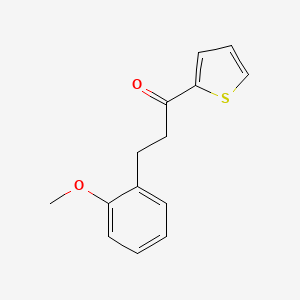

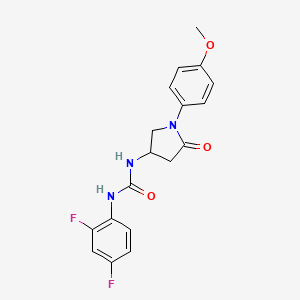

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)

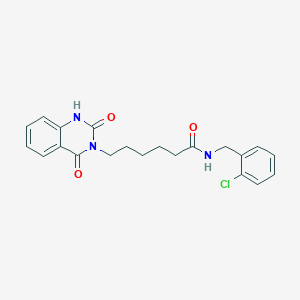

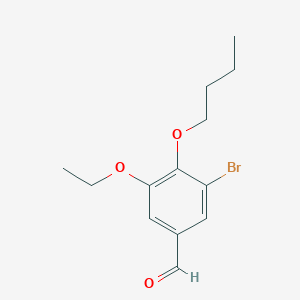

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)